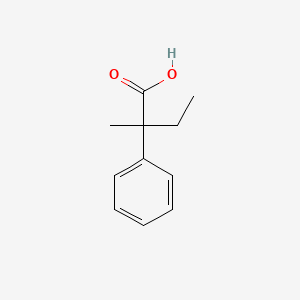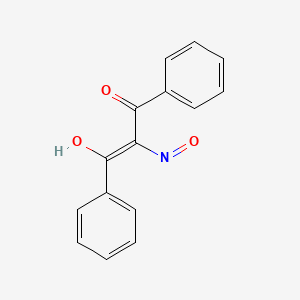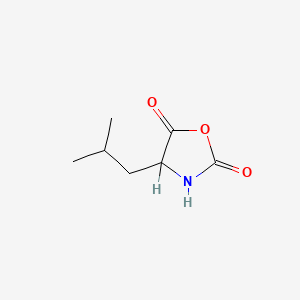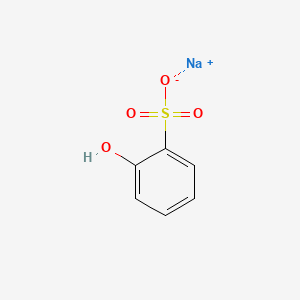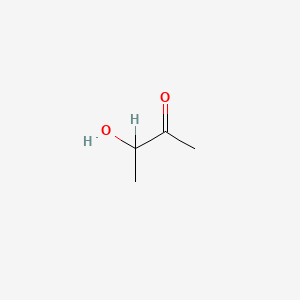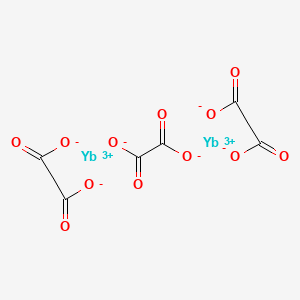
Diytterbium trioxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diytterbium trioxalate, also known as ytterbium(III) oxalate, is an inorganic compound with the chemical formula Yb2(C2O4)3. It is a white crystalline substance that is soluble in water and acid solutions. This compound is part of the broader family of metal oxalates, which are known for their coordination polymers and hydrogen-bonded networks .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diytterbium trioxalate can be synthesized by reacting ytterbium nitrate with oxalic acid in an aqueous solution. The reaction typically proceeds as follows: [ 2Yb(NO_3)_3 + 3H_2C_2O_4 \rightarrow Yb_2(C_2O_4)_3 + 6HNO_3 ] This reaction is usually carried out at room temperature, and the resulting this compound precipitates out of the solution .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar chemical reactions but may include additional steps for purification and crystallization to ensure the compound’s purity and structural integrity .
Chemical Reactions Analysis
Types of Reactions: Diytterbium trioxalate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ytterbium oxide (Yb2O3).
Reduction: Under specific conditions, it can be reduced to elemental ytterbium.
Substitution: It can participate in ligand exchange reactions where the oxalate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Typically involves heating in the presence of oxygen.
Reduction: Requires a reducing agent such as hydrogen gas or a metal hydride.
Substitution: Often involves the use of complexing agents or other ligands in solution.
Major Products:
Oxidation: Ytterbium oxide (Yb2O3).
Reduction: Elemental ytterbium.
Substitution: Various ytterbium complexes depending on the ligands used
Scientific Research Applications
Diytterbium trioxalate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other ytterbium compounds and materials.
Biology: Investigated for its potential use in biological imaging and as a contrast agent due to its unique optical properties.
Medicine: Explored for its potential in radiopharmaceuticals and cancer treatment, leveraging its ability to emit radiation.
Industry: Utilized in the production of specialty glasses and ceramics, as well as in catalysis for various chemical reactions
Mechanism of Action
The mechanism by which diytterbium trioxalate exerts its effects is primarily through its ability to form stable complexes with various ligands. This property is leveraged in applications such as catalysis and imaging, where the compound’s stability and reactivity are crucial. The molecular targets and pathways involved depend on the specific application, such as binding to biological molecules in medical imaging or interacting with substrates in catalytic processes .
Comparison with Similar Compounds
Diterbium trioxalate (Tb2(C2O4)3): Similar in structure and properties but contains terbium instead of ytterbium.
Potassium ferrioxalate (K3[Fe(C2O4)3]): A well-known oxalate compound used in photochemistry and as a standard in chemical analysis.
Uniqueness: Diytterbium trioxalate is unique due to its specific optical and electronic properties, which make it particularly useful in applications requiring high stability and reactivity. Its ability to form stable complexes with a variety of ligands also sets it apart from other metal oxalates .
Properties
CAS No. |
51373-68-3 |
|---|---|
Molecular Formula |
C6H26O22Yb2 |
Molecular Weight |
796.3 g/mol |
IUPAC Name |
oxalic acid;ytterbium;decahydrate |
InChI |
InChI=1S/3C2H2O4.10H2O.2Yb/c3*3-1(4)2(5)6;;;;;;;;;;;;/h3*(H,3,4)(H,5,6);10*1H2;; |
InChI Key |
RQCRNODZJJTNHS-UHFFFAOYSA-N |
SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Yb+3].[Yb+3] |
Canonical SMILES |
C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.O.O.O.O.O.O.O.O.O.[Yb].[Yb] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


